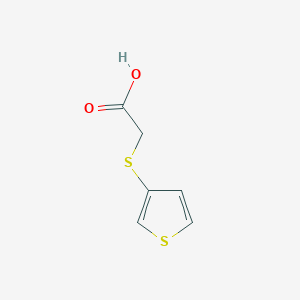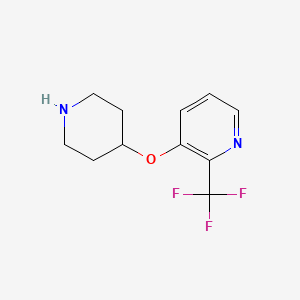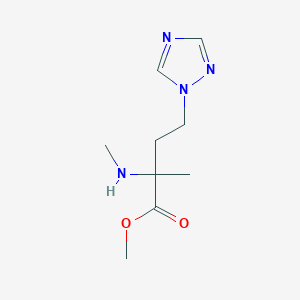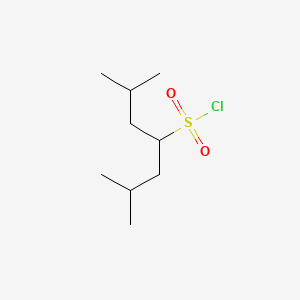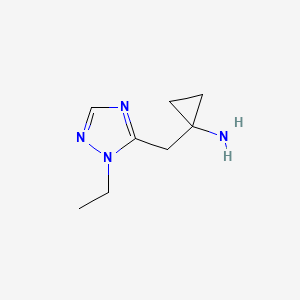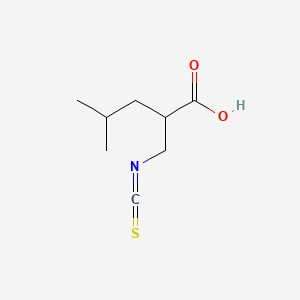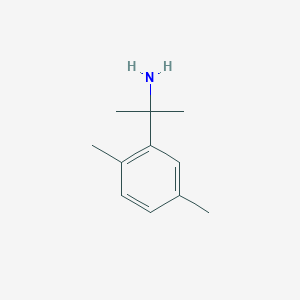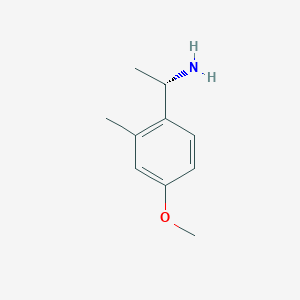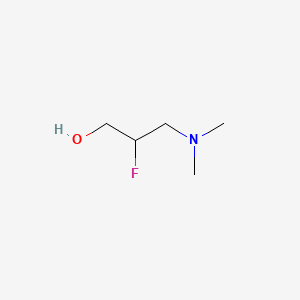
2-(2,2-Dimethyltetrahydro-2h-pyran-4-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propanoic acid is an organic compound with the molecular formula C10H18O3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propanoic acid typically involves the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with appropriate reagents. One common method includes the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with a Grignard reagent, followed by hydrolysis to yield the desired product . The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process, ensuring consistent quality and supply.
化学反应分析
Types of Reactions
2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
作用机制
The mechanism of action of 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic regulation .
相似化合物的比较
Similar Compounds
2,2-Dimethyltetrahydropyran-4-one: A precursor in the synthesis of 2-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)propanoic acid.
2,2,6,6-Tetramethyltetrahydropyran-4-one: Another tetrahydropyran derivative with similar structural features.
2,2-Dimethyltetrahydro-2H-pyran-4-yl)methanamine: A related compound with an amine functional group.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical and physical properties
属性
分子式 |
C10H18O3 |
|---|---|
分子量 |
186.25 g/mol |
IUPAC 名称 |
2-(2,2-dimethyloxan-4-yl)propanoic acid |
InChI |
InChI=1S/C10H18O3/c1-7(9(11)12)8-4-5-13-10(2,3)6-8/h7-8H,4-6H2,1-3H3,(H,11,12) |
InChI 键 |
USDZIPBQTPFWRR-UHFFFAOYSA-N |
规范 SMILES |
CC(C1CCOC(C1)(C)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13533832.png)
